molecular formula C7H12FNO2 B13547991 3-Amino-1-fluorocyclohexanecarboxylic acid

3-Amino-1-fluorocyclohexanecarboxylic acid

Katalognummer: B13547991
Molekulargewicht: 161.17 g/mol
InChI-Schlüssel: IXRFMWUWIIPPMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-fluorocyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with an amino group, a fluorine atom, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-fluorocyclohexanecarboxylic acid typically involves the fluorination of a cyclohexane derivative followed by the introduction of the amino and carboxylic acid groups. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The amino group can be introduced through reductive amination, while the carboxylic acid group can be added via carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-fluorocyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-fluorocyclohexanecarboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-1-fluorocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Amino-3-fluorocyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring.

    3-Aminocyclohexanecarboxylic acid: Lacks the fluorine atom.

    3-Fluorocyclohexanecarboxylic acid: Lacks the amino group.

Uniqueness

3-Amino-1-fluorocyclohexanecarboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C7H12FNO2

Molekulargewicht

161.17 g/mol

IUPAC-Name

3-amino-1-fluorocyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H12FNO2/c8-7(6(10)11)3-1-2-5(9)4-7/h5H,1-4,9H2,(H,10,11)

InChI-Schlüssel

IXRFMWUWIIPPMI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC(C1)(C(=O)O)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.